

Dryocrassin ABBA: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

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Compound of Interest

Compound Name: *Dryocrassin ABBA*

Cat. No.: *B084698*

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Introduction

Dryocrassin ABBA is a phloroglucinol derivative found in the rhizomes of the fern *Dryopteris crassirhizoma*. This natural compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antiviral and antibacterial properties. This technical guide provides an in-depth overview of the natural sourcing of **Dryocrassin ABBA**, detailed protocols for its isolation and purification, a compilation of its known biological activities with quantitative data, and an exploration of its mechanisms of action through signaling pathway diagrams.

Natural Source and Isolation

The primary natural source of **Dryocrassin ABBA** is the rhizome of the fern *Dryopteris crassirhizoma* Nakai, a plant that has been utilized in traditional medicine.^{[1][2][3][4]} The isolation of **Dryocrassin ABBA** from this plant material is a multi-step process involving extraction, partitioning, and chromatographic purification.

Experimental Protocols

1.1.1. Extraction and Partitioning

A common method for the initial extraction of **Dryocrassin ABBA** from *Dryopteris crassirhizoma* rhizomes involves the use of organic solvents.

- Protocol:
 - Dried and powdered rhizomes of *Dryopteris crassirhizoma* are subjected to extraction with 95% ethanol.
 - The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.
 - The crude extract is then suspended in water and partitioned successively with dichloromethane (CH_2Cl_2) and ethyl acetate (EtOAc). The **Dryocrassin ABBA** is typically enriched in the ethyl acetate fraction.

1.1.2. Chromatographic Purification

Further purification of the enriched fraction is achieved through a combination of column chromatography techniques.

- Macroporous Adsorption Resin Chromatography:
 - The ethyl acetate fraction is loaded onto a DM-130 macroporous adsorption resin column.
 - The column is washed with water to remove impurities.
 - Elution with a stepwise gradient of ethanol in water is performed, with **Dryocrassin ABBA** typically eluting in the higher ethanol concentration fractions.
- Silica Gel Column Chromatography:
 - The fraction containing **Dryocrassin ABBA** from the macroporous resin chromatography is further purified on a silica gel column.
 - A solvent system such as a gradient of acetone in dichloromethane is used for elution.
 - Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing pure **Dryocrassin ABBA**.

Purity Determination

The purity of the isolated **Dryocrassin ABBA** is commonly assessed by High-Performance Liquid Chromatography (HPLC).

- HPLC Protocol:
 - Column: Phenomenex prodigy ODS (250 mm × 4.6 mm)[2]
 - Mobile Phase: A mixture of acetonitrile, isopropanol, 0.3% phosphoric acid, and 0.1% sodium dodecyl sulfate in a 50:50:10:5 ratio.[2]
 - Flow Rate: 1.0 mL/min[2]
 - Detection: UV at 280 nm[2]
 - Result: Purity of over 99% has been reported for isolated **Dryocrassin ABBA**. [5]

Quantitative Data

The biological activities of **Dryocrassin ABBA** have been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of **Dryocrassin ABBA**

Virus Target	Assay	IC50 Value	Reference
H5N1 Influenza Virus Neuraminidase	Neuraminidase Inhibition Assay	18.59 ± 4.53 µM	[4]
H5N1 Influenza Virus	Antiviral Activity Assay	16.5 µM	[4]
SARS-CoV-2 Main Protease	Protease Inhibition Assay	46.48 ± 1.1 µM	[4]
SARS-CoV	Antiviral Assay	0.80 ± 0.07 µM	
MERS-CoV	Antiviral Assay	1.31 ± 0.07 µM	

Table 2: Antibacterial Activity of **Dryocrassin ABBA**

Bacterial Target	Assay	IC50 Value	Reference
Staphylococcus aureus Sortase A	FRET Assay	24.17 μ M	

Table 3: Spectroscopic Data for **Dryocrassin ABBA**

Spectroscopic Technique	Key Data	Reference
Mass Spectrometry (LC-MS/MS)	Precursor-product ion transition: m/z 819.3 \rightarrow 403.4	
¹ H NMR	Specific data not available in the searched literature.	
¹³ C NMR	Specific data not available in the searched literature.	

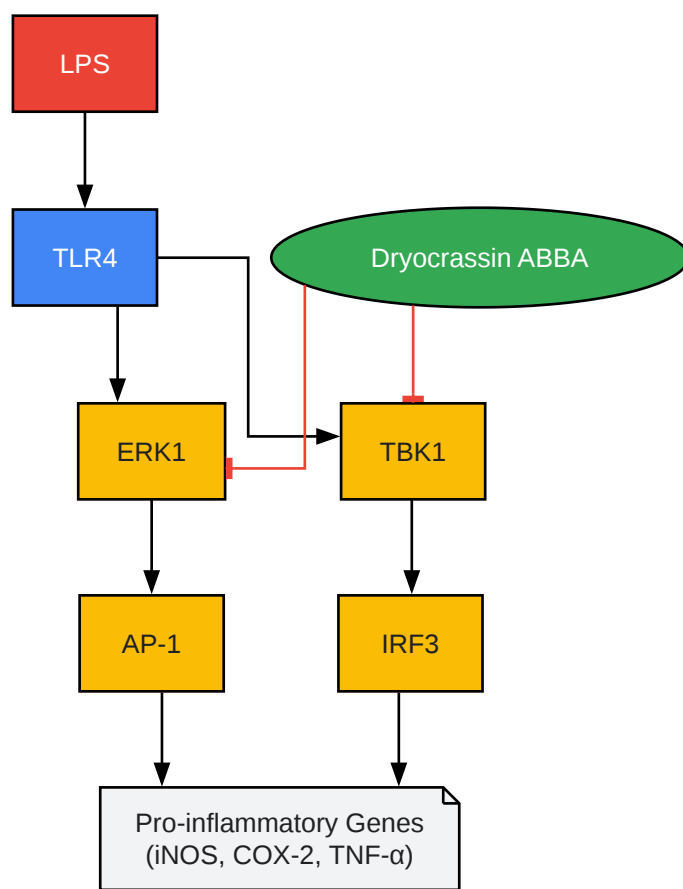
Note: While the structure of **Dryocrassin ABBA** has been elucidated, specific ¹H and ¹³C NMR chemical shift data were not available in the public domain literature reviewed for this guide.

Signaling Pathways and Mechanisms of Action

The biological effects of **Dryocrassin ABBA** are attributed to its interaction with specific cellular signaling pathways.

Anti-Inflammatory Signaling Pathway

Ethanol extracts of *Dryopteris crassirhizoma*, the source of **Dryocrassin ABBA**, have been shown to exert anti-inflammatory effects by suppressing key inflammatory signaling pathways. It is plausible that **Dryocrassin ABBA** contributes significantly to this activity.

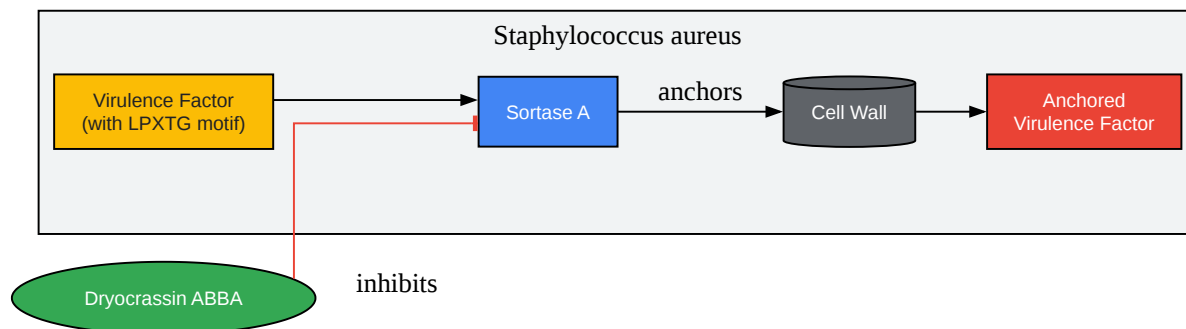


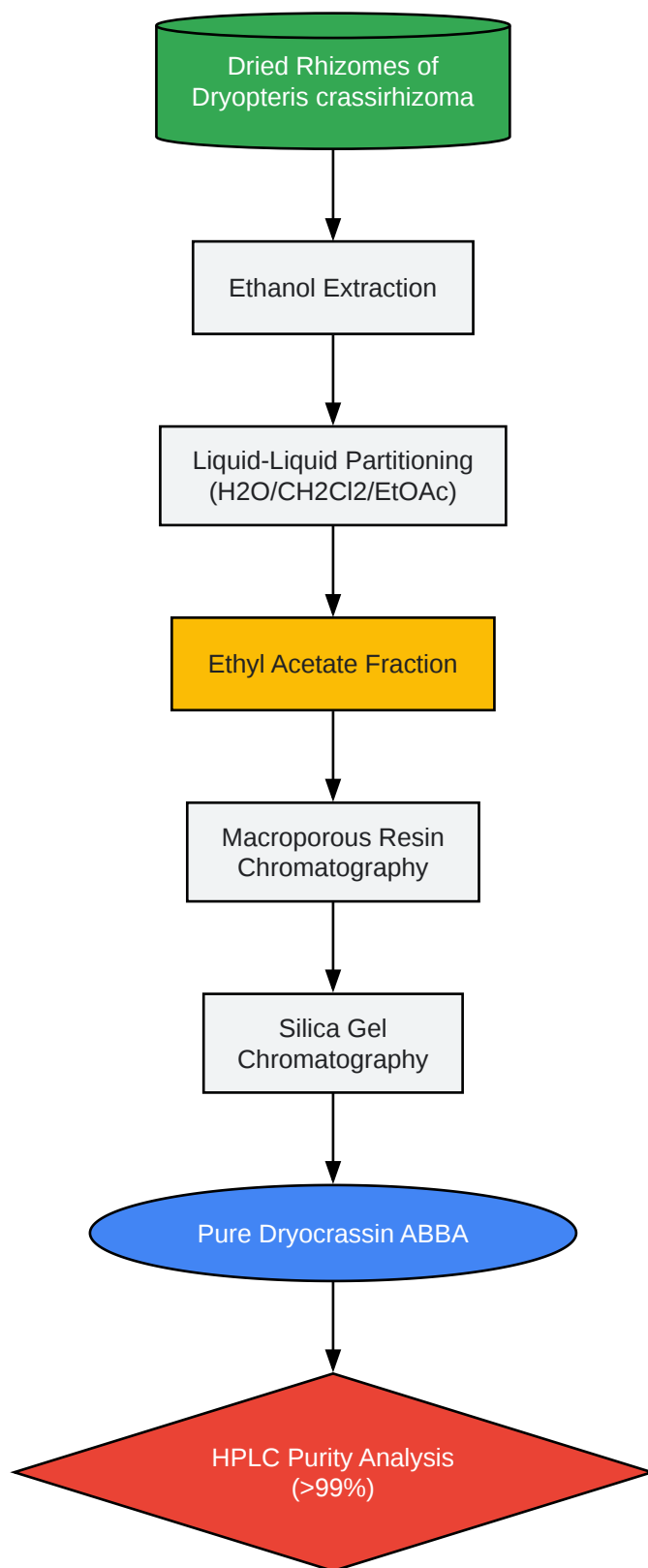
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Caption: Putative anti-inflammatory mechanism of **Dryocrassin ABBA**.

Antibacterial Mechanism: Inhibition of *Staphylococcus aureus* Sortase A

Dryocrassin ABBA has been identified as an inhibitor of Sortase A, a key enzyme in *Staphylococcus aureus* responsible for anchoring virulence factors to the bacterial cell wall.





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